molecular formula C17H17N3O5S B2578262 N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)-4-methoxyphenyl)acetamide CAS No. 1797160-11-2

N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)-4-methoxyphenyl)acetamide

Cat. No.: B2578262
CAS No.: 1797160-11-2
M. Wt: 375.4
InChI Key: FTSYQSAGWLNMJZ-UHFFFAOYSA-N
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Description

Overview N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)-4-methoxyphenyl)acetamide is a synthetic compound featuring a benzoisoxazole core linked to an acetamide-substituted aniline via a methylsulfonamide group. With a molecular formula of C17H17N3O5S and a molecular weight of 375.4 g/mol , this structure incorporates multiple pharmacologically relevant motifs. The benzoisoxazole scaffold is recognized as a privileged structure in medicinal chemistry, associated with a range of biological activities . Furthermore, the concurrent presence of acetamide and sulfonamide functional groups represents a scaffold of significant interest for the development of novel enzyme inhibitors . Research Applications and Value This compound is of primary interest in early-stage drug discovery research. Its molecular architecture suggests potential as a key intermediate or precursor for the synthesis of diverse chemical libraries aimed at probing new biological targets. Specifically, derivatives based on the N-ethylbenzo[d]isoxazol-5-yl sulfonamide structure have been extensively investigated as potent and selective inhibitors of the Bromodomain-containing protein 4 (BRD4), a well-validated target in oncology . Such inhibitors have demonstrated remarkable anti-proliferative activity against cancer cell lines, such as MV4-11 leukemia cells, by disrupting the BRD4-mediated transcriptional regulation of oncogenes like c-Myc and CDK6, leading to cell cycle arrest and apoptosis . Beyond oncology, the acetamide-sulfonamide scaffold has also been explored for its efficacy in inhibiting enzymes like urease, which is a key virulence factor in pathological conditions caused by Helicobacter pylori . Researchers can utilize this compound as a valuable chemical tool for designing and evaluating novel therapeutic agents across these and other disease areas. Note This product is intended for non-human research only. It is not approved for use in humans or animals, whether for therapeutic, diagnostic, or any other veterinary purposes. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[3-(1,2-benzoxazol-3-ylmethylsulfonylamino)-4-methoxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S/c1-11(21)18-12-7-8-17(24-2)14(9-12)20-26(22,23)10-15-13-5-3-4-6-16(13)25-19-15/h3-9,20H,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSYQSAGWLNMJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NS(=O)(=O)CC2=NOC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)-4-methoxyphenyl)acetamide typically involves multi-step organic reactions One common synthetic route begins with the preparation of 3-(benzo[d]isoxazol-3-ylmethylsulfonamido) intermediates through the reaction of benzo[d]isoxazole with sulfonyl chlorides in the presence of suitable base catalysts

Industrial Production Methods

On an industrial scale, the production of this compound requires optimization of the reaction conditions to enhance yield and purity. This involves precise control of reaction temperatures, pressures, and the use of high-purity starting materials. Continuous-flow synthesis technology is often employed for large-scale production to ensure consistent product quality and to minimize batch-to-batch variations.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)-4-methoxyphenyl)acetamide undergoes various chemical reactions including:

  • Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides and sulfones.

  • Reduction: Reduction can be performed using mild reducing agents to yield sulfides.

  • Substitution: The aromatic rings in the molecule allow for electrophilic and nucleophilic substitution reactions under suitable conditions.

Common Reagents and Conditions

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.

  • Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: Electrophilic substitutions often require Lewis acids like aluminum chloride (AlCl3) as catalysts, while nucleophilic substitutions may use bases such as sodium hydroxide (NaOH).

Major Products

  • Oxidation: Sulfoxides and sulfones are the primary oxidation products.

  • Reduction: Sulfides are formed as the main reduction products.

  • Substitution: Depending on the substituent and conditions, various substituted derivatives of this compound can be synthesized.

Scientific Research Applications

N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)-4-methoxyphenyl)acetamide finds extensive application in scientific research, especially in:

  • Chemistry: Used as a building block for complex organic molecules and as a reagent in chemical synthesis.

  • Biology: Explored for its potential biological activities including antimicrobial and anti-inflammatory properties.

  • Medicine: Investigated for use in drug design and development, particularly for targeting specific biochemical pathways.

  • Industry: Employed in the synthesis of advanced materials and in the production of specialty chemicals.

Mechanism of Action

The compound's mechanism of action varies depending on its application. In biological systems, it interacts with specific molecular targets, potentially inhibiting or modifying enzyme activities. The precise pathways often involve binding to active sites or altering protein structures, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)-4-methoxyphenyl)acetamide is highlighted through comparisons with analogs (Table 1). Key differentiators include heterocyclic core substitutions, sulfonamido vs. alternative linkages, and substituent effects on bioactivity.

Table 1: Structural and Functional Comparison

Compound Name Structural Features Similarity Score* Key Differences Potential Biological Implications
Target Compound : this compound Benzoisoxazole, sulfonamido, 4-methoxyacetamide Enhanced hydrophobic enclosure; potential for dual hydrogen bonding via sulfonamido and acetamide .
2-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide (CAS 901397-84-0) 5-Methylisoxazole, chloroacetamide 0.94 Chloro substituent vs. benzoisoxazole Increased electrophilicity may enhance reactivity but reduce metabolic stability .
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide (EP3 348 550A1) Benzothiazole, trifluoromethyl, dimethoxyphenyl Benzothiazole core vs. benzoisoxazole Trifluoromethyl group improves lipophilicity; dimethoxy may enhance CNS penetration .
3-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)propanoic acid (CAS 795287-23-9) Carboxypropanamide, 5-methylisoxazole 0.89 Carboxylic acid substituent vs. methoxyacetamide Ionizable group may improve solubility but reduce membrane permeability .

Structural and Functional Analysis

  • Heterocyclic Core : The benzoisoxazole in the target compound offers greater rigidity and hydrophobic enclosure compared to benzothiazole derivatives (e.g., EP3 348 550A1), which may favor binding to hydrophobic protein pockets . In contrast, benzothiazole-based analogs often exhibit stronger π-stacking due to their planar structure .
  • Substituent Effects : The 4-methoxy group in the target compound likely enhances electron-donating capacity, stabilizing interactions with aromatic residues. Chloroacetamide analogs (e.g., CAS 901397-84-0) may exhibit higher reactivity but increased toxicity risks .
  • Sulfonamido Linkage : This group enables hydrogen bonding with protein residues (e.g., backbone amides), a feature absent in urea or acrylamide-based analogs (e.g., EP3 348 550A1 derivatives) .

Docking and Binding Affinity Insights

Molecular docking studies using Glide XP suggest that the benzoisoxazole moiety in the target compound could participate in hydrophobic enclosure, a critical factor in binding affinity.

Biological Activity

N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)-4-methoxyphenyl)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzo[d]isoxazole moiety, which is known for various biological activities. The molecular formula is C15H16N2O4SC_{15}H_{16}N_{2}O_{4}S, and its CAS number is 68291-97-4. The structure can be represented as follows:

Structure N(3(benzo[d]isoxazol3ylmethylsulfonamido)4methoxyphenyl)acetamide\text{Structure }this compound

Research indicates that compounds containing the benzo[d]isoxazole structure often exhibit neuroprotective, anti-inflammatory, and anticancer properties. The proposed mechanisms of action include:

  • Inhibition of Pro-inflammatory Cytokines : Similar compounds have been shown to downregulate cytokines such as TNF-α and IL-6, which are critical in inflammatory pathways .
  • Antioxidant Activity : Compounds with this structure may enhance antioxidant defenses, reducing oxidative stress markers like malondialdehyde (MDA) and increasing glutathione (GSH) levels .

1. Antineurotoxic Activity

Zonisamide, a related compound, exhibits antiepileptic and neuroprotective effects. It has been documented to reduce neuronal excitability and protect against neurotoxic damage . This suggests that this compound may share similar neuroprotective properties.

2. Mucoprotective Effects

A study on benzimidazole derivatives indicated that compounds with structural similarities can protect against methotrexate-induced intestinal mucositis. The findings showed significant reductions in diarrhea scores and improvements in mucosal integrity, suggesting potential therapeutic applications in gastrointestinal disorders .

Case Study 1: Mucositis Protection

In a controlled study involving mice treated with methotrexate (MTX), the administration of a benzimidazole derivative demonstrated significant mucoprotective effects. Key findings included:

  • Reduction in Diarrhea : A dose-dependent decrease in diarrhea scores was observed.
  • Histological Improvements : Treatment mitigated villus atrophy and crypt hypoplasia.
  • Cytokine Modulation : The compound downregulated pro-inflammatory cytokines while upregulating anti-inflammatory IL-10 .

Case Study 2: Neuroprotection

Research on zonisamide highlighted its role in preventing excitotoxicity in neuronal cells. It was found to inhibit glutamate-induced cell death through modulation of ion channels and neurotransmitter release, indicating that this compound may exert similar neuroprotective effects .

Pharmacological Profile

PropertyValue
Molecular Weight312.36 g/mol
SolubilitySoluble in DMSO and methanol
BioavailabilityHigh
Blood-Brain Barrier PenetrationYes
P-glycoprotein InteractionNon-substrate

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